Product packaging for Zileuton O-glucuronide(Cat. No.:CAS No. 141056-63-5)

Zileuton O-glucuronide

Cat. No.: B1146194
CAS No.: 141056-63-5
M. Wt: 412.41
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Description

Contextualization as a Phase II Metabolite

In the biotransformation of pharmaceutical compounds, metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve the introduction or unmasking of functional groups through processes like oxidation, reduction, and hydrolysis. drughunter.com These transformations are often followed by Phase II reactions, where endogenous molecules are conjugated to the drug or its Phase I metabolite. drughunter.com This conjugation step, a cornerstone of detoxification, generally results in more water-soluble and readily excretable compounds. drughunter.comwikipedia.org

Zileuton (B1683628) O-glucuronide is a classic example of a Phase II metabolite. nih.gov It is formed through the conjugation of glucuronic acid to the zileuton molecule. researchgate.net This process significantly increases the water solubility of zileuton, facilitating its elimination from the body. wikipedia.org

Overview of Zileuton Biotransformation Pathways

The metabolism of zileuton is extensive, with the parent drug being significantly transformed before excretion. Following oral administration, zileuton is well absorbed and undergoes metabolism primarily in the liver. nih.govfda.gov While Phase I metabolism, involving cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), does occur, leading to metabolites like an N-dehydroxylated form, the major metabolic pathway for zileuton is glucuronidation. nih.govdrugbank.comfda.gov

Studies have shown that a substantial portion of an administered dose of zileuton is recovered in the urine as its glucuronide conjugates. Specifically, Zileuton O-glucuronide, which exists as two diastereomeric O-glucuronide conjugates, represents the major metabolites found in human plasma and urine. fda.govfda.govfda.gov The formation of these glucuronides is the predominant route for the clearance of zileuton. researchgate.netnih.gov

Significance of Glucuronide Conjugates in Xenobiotic Disposition

Glucuronidation is a critical and high-capacity pathway in the metabolism of a vast array of xenobiotics, which include drugs, environmental pollutants, and other foreign compounds. acs.orguef.fi This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govhelsinki.fi These enzymes facilitate the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orghelsinki.fi

The addition of the highly polar glucuronic acid moiety has several profound consequences for the xenobiotic:

Increased Water Solubility: Glucuronides are significantly more water-soluble than their parent compounds. wikipedia.org This enhanced hydrophilicity is crucial for their excretion in aqueous fluids like urine and bile. wikipedia.org

Detoxification: In most cases, glucuronidation leads to the pharmacological inactivation of the parent compound, representing a key detoxification mechanism. acs.orgnih.gov

Facilitated Excretion: The increased polarity and molecular weight of glucuronide conjugates make them suitable substrates for various efflux transporters in the liver and kidneys, such as multidrug resistance-associated proteins (MRPs), which actively secrete them into bile and urine. frontiersin.org

While generally considered a detoxification pathway, it is noteworthy that some glucuronide conjugates can be biologically active. nih.gov However, in the case of zileuton, its O-glucuronide metabolites are considered inactive. fda.gov The efficient formation and excretion of this compound are therefore central to the disposition and termination of the pharmacological action of zileuton.

Research Findings on Zileuton and its Glucuronidation

Finding CategoryDetails
Metabolites Identified Two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite have been identified in human plasma and urine. fda.govfda.govfda.gov
Major Metabolic Pathway Glucuronidation is the primary metabolic pathway for zileuton in humans and cynomolgus monkeys. researchgate.netnih.gov
Excretion Approximately 94.5% of a radiolabeled dose of zileuton is recovered in the urine, primarily as its metabolites. fda.gov
Enzymes Involved Zileuton's oxidative metabolism is handled by CYP1A2, CYP2C9, and CYP3A4. fda.gov UGT enzymes are responsible for its glucuronidation. helsinki.fi
Metabolite Activity The O-glucuronide conjugates of zileuton are considered inactive. fda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₂₀N₂O₈S B1146194 Zileuton O-glucuronide CAS No. 141056-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKQHWQVGZJRJ-UPZRFPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858570
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141056-63-5
Record name Zileuton N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZILEUTON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Mechanisms of Zileuton O Glucuronide Formation

Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)

The formation of Zileuton (B1683628) O-glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. smolecule.com These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group on the zileuton molecule. helsinki.fieur.nl

While O-glucuronidation is established as a major metabolic route for zileuton, the specific human UGT isoforms responsible for this reaction are not definitively identified in published literature. However, based on their known roles in drug metabolism, certain isoforms are considered primary candidates. UGTs from the 1A and 2B subfamilies are responsible for the glucuronidation of the vast majority of drugs. nih.govnih.gov

Notably, UGT2B7 is recognized as a key enzyme in drug glucuronidation, potentially metabolizing up to 40% of drugs that undergo this pathway. helsinki.fi Furthermore, isoforms such as UGT1A1, UGT1A4, and UGT1A9 are also major contributors to hepatic drug glucuronidation. plos.orghelsinki.fi For instance, the O-glucuronidation of the antipsychotic drug haloperidol (B65202) is catalyzed by UGT1A4, UGT1A9, and UGT2B7, with UGT2B7 playing the predominant role. researchgate.net Given the prominence of these enzymes in metabolizing a wide range of xenobiotics, it is plausible that one or more of them are involved in the formation of Zileuton O-glucuronide.

The glucuronidation of zileuton is a highly stereoselective process. Zileuton is a racemic mixture, composed of R-(-)- and S-(+)-enantiomers, both of which are pharmacologically active. plos.org Studies using human hepatic microsomes have demonstrated that the rate of glucuronidation is significantly faster for the S-isomer compared to the R-isomer. helsinki.fi

The glucuronidation of both enantiomers follows Michaelis-Menten kinetics, but the maximal velocity (Vmax) for the S-isomer is approximately 3.4 to 4.3 times greater than that for the R-isomer. helsinki.fi The Michaelis constant (Km) values, however, are similar for both isomers, suggesting comparable enzyme affinity. helsinki.fi This pronounced stereoselectivity in metabolism may account for the more rapid clearance of the S-isomer observed in humans. helsinki.fi

Furthermore, the isomers act as competitive inhibitors of each other's glucuronidation. The S-isomer is a more potent inhibitor of the R-isomer's glucuronidation than vice versa, as indicated by a lower inhibition constant (Ki). helsinki.fi

Interactive Table: Kinetic Parameters of Zileuton Isomer Glucuronidation

IsomerApparent Km (μM)Apparent Vmax (nmol/mg protein/min)InhibitorKi of Inhibitor (μM)
R-Zileuton 392.9 ± 35.90.7 ± 0.7S-Zileuton197.8 ± 61.3
S-Zileuton 322.5 ± 22.05.2 ± 0.7R-Zileuton479.1 ± 138.8

Data sourced from a study on human hepatic microsomes. helsinki.fi

Substrate Structural Determinants for Glucuronidation

The chemical structure of a molecule is a critical determinant of its suitability as a substrate for UGT enzymes. For a compound to undergo O-glucuronidation, it must possess a nucleophilic hydroxyl (-OH) group that can accept the glucuronic acid moiety. Zileuton, chemically named (±)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea, contains a hydroxyl group on its hydroxyurea (B1673989) functional group, which serves as the site for glucuronidation.

The efficiency and rate of the enzymatic reaction are influenced by the molecular environment surrounding this hydroxyl group. Factors such as the spatial arrangement of the nucleophilic group and the steric demand in its vicinity can significantly impact the rate of catalysis. helsinki.fi Additionally, substrate hydrophobicity and the spatial positioning of hydrophobic regions close to the glucuronidation site are known to be important for substrate recognition and binding by several human UGT isoforms.

Cofactor Requirements and Regulation of UGT Activity

The enzymatic process of glucuronidation is dependent on specific cofactors. The essential cofactor for all UGT-catalyzed reactions is UDP-glucuronic acid (UDPGA) , which serves as the activated donor of the glucuronic acid sugar. criver.comeur.nl The reaction also requires the presence of divalent cations, specifically Magnesium (Mg²⁺) , for optimal enzyme activity.

The activity of UGT enzymes is not static and is subject to regulation by various factors. These include genetic influences, such as polymorphisms in the UGT genes, which can lead to inter-individual differences in metabolic capacity. nih.govnih.gov Environmental factors and the presence of other xenobiotics can also modulate UGT activity through induction or inhibition, further contributing to variability in the rate and extent of this compound formation.

Metabolic Disposition and Elimination Pathways

Distribution in Biological Matrices and Compartments

Zileuton (B1683628) O-glucuronide has been identified as a major metabolite of zileuton present in human plasma and urine. fda.govacs.orgmedicaldialogues.indrugs.comnih.govacs.org Its presence is also noted in key organs involved in drug metabolism and excretion, such as the liver and kidneys. hmdb.ca The parent compound, zileuton, is approximately 93% bound to plasma proteins, mainly albumin. fda.govnih.govfda.gov

Biological Locations of Zileuton O-glucuronide

Biological Matrix Presence Confirmed
Blood/Plasma Yes
Urine Yes
Liver Yes
Kidney Yes

Data sourced from multiple studies and metabolome databases. fda.govhmdb.ca

Excretion Profile and Routes (e.g., Urinary and Fecal Excretion)

The elimination of zileuton and its metabolites occurs predominantly through renal excretion. nih.gov Following the administration of radiolabeled zileuton, a comprehensive analysis of excretion routes showed that 94.5% of the dose was recovered in the urine, with a minor fraction of 2.2% eliminated via the feces. fda.govmedicaldialogues.indrugs.comnih.gov

This compound, being the major metabolite, represents the principal form of the drug excreted in the urine. fda.govnih.govmedicaldialogues.in One pharmacokinetic study quantified this, noting that the mean percentage of the administered zileuton dose recovered in urine specifically as its glucuronide metabolites ranged from 73.1% to 76.5%. nih.gov In contrast, the urinary excretion of unchanged zileuton and the inactive N-dehydroxylated metabolite is minimal, each accounting for less than 0.5% of the administered dose. fda.govmedicaldialogues.indrugs.com

Recovery of Radiolabeled Zileuton Dose

Excretion Route Percentage of Dose Recovered
Urinary Excretion 94.5%
Fecal Excretion 2.2%

Data from studies tracking radiolabeled zileuton administration. fda.govmedicaldialogues.indrugs.comnih.gov

Renal Elimination Mechanisms of Glucuronide Metabolites

The renal clearance of this compound is an active process that goes beyond simple filtration by the glomerulus. nih.gov Research has shown that the renal clearance rate for these glucuronide metabolites surpasses the normal glomerular filtration rate. nih.gov This indicates that in addition to being filtered, the metabolites are actively secreted by the renal tubules, a mechanism that enhances their efficient removal from the bloodstream into the urine. nih.gov

Analytical Methodologies for Zileuton O Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and measurement of Zileuton (B1683628) O-glucuronide from complex biological matrices. These techniques separate the metabolite from the parent drug and other endogenous compounds, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the analysis of Zileuton and its metabolites. While many published methods focus on the parent drug, the principles are directly applicable to its glucuronide conjugate. researchgate.net HPLC methods, often employing reverse-phase columns (such as C18), are developed to achieve separation based on polarity. researchgate.netnih.gov For instance, a mobile phase consisting of a methanol (B129727) and buffer solution can effectively separate Zileuton from its more polar glucuronide metabolite. nih.gov The extraction recovery for a Zileuton metabolite, as determined by an HPLC-based assay, has been reported to be as high as 85.8% (±0.7%). researchgate.net HPLC is frequently paired with UV detection, where the absorbance is measured at a specific wavelength to quantify the eluted compounds. researchgate.net However, for unambiguous identification of metabolites like Zileuton O-glucuronide, HPLC is more powerfully utilized when coupled with mass spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for the definitive identification and sensitive quantification of this compound in biological samples. scispace.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS analysis of glucuronides, a characteristic fragmentation pattern is often observed. A neutral loss of 176 Da, corresponding to the mass of the glucuronic acid moiety, from the protonated molecule [M+H]+ is a key indicator for identifying glucuronide conjugates. researchgate.netmdpi.com For this compound (molecular weight 412.41 g/mol ), the mass spectrometer would be set to monitor for this specific transition to confirm its presence. allmpus.comiu.edu

Highly selective and sensitive triple quadrupole LC-MS/MS instruments enable the direct measurement of glucuronides without requiring prior enzymatic or chemical hydrolysis, which simplifies sample preparation and improves accuracy. scispace.com Methods are typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov

Spectroscopic Characterization Methods

Beyond chromatographic detection, spectroscopic methods are essential for the unequivocal structural confirmation of this compound. While mass spectrometry provides mass and fragmentation data, other techniques are needed for a complete structural profile. The chemical name for this compound is 1-O-[(Aminocarbonyl)(1-benzo[b]thien-2-ylethyl)amino]-β-D-glucopyranuronic Acid. synzeal.com

Mass spectrometry (MS) is integral, providing the molecular weight (412.414 g/mol ) and fragmentation patterns that help identify the molecule and its substructures. drugbank.com Full structural elucidation, however, would typically be accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. 1H-NMR and 13C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the glucuronic acid linkage to the Zileuton molecule. While specific spectral data is not widely published, the compound's structure is well-established in chemical databases. drugbank.comhmdb.ca

Development and Validation of Analytical Methods in Research Settings

The development and validation of bioanalytical methods are governed by stringent guidelines to ensure data reliability. researchgate.net For a method to be considered valid, it must be evaluated for several key parameters, a process that is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.net

A typical validation for an LC-MS/MS method to quantify Zileuton and its metabolites would include the following:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The degree of scatter between a series of measurements, typically expressed as the relative standard deviation (RSD). nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov For Zileuton, methods have been validated with a linearity range of 50.5 to 10,012.7 ng/ml. nih.gov

Recovery: The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte. nih.gov

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. researchgate.net

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov

The table below summarizes typical validation parameters for a bioanalytical method for Zileuton, which are analogous to those required for this compound.

Validation ParameterTypical Acceptance CriteriaExample Finding for Zileuton Analysis
Linearity (r²) > 0.990.9994 researchgate.net
Intra-day Precision (%RSD) < 15%2.9% to 7.7% nih.gov
Inter-day Precision (%RSD) < 15%2.9% to 7.7% nih.gov
Accuracy 85-115% (±20% for LLOQ)102.1% to 107.0% nih.gov
Recovery Consistent and reproducible77.9% (Zileuton), 85.8% (metabolite) researchgate.net

Utility of this compound as a Reference Standard in Bioanalytical Research

The availability of purified this compound as a reference standard is indispensable for modern bioanalytical research. allmpus.comsynzeal.com Reference standards are highly characterized materials used as a measurement base and are critical for several reasons. acanthusresearch.comaxios-research.com

In quantitative bioanalysis, a reference standard of this compound is used to prepare calibration curves and quality control (QC) samples. researchgate.net This allows for the accurate determination of the metabolite's concentration in unknown samples from clinical or preclinical studies. axios-research.com Without a reference standard, quantification would be semi-quantitative at best, relying on assumptions about the ionization efficiency relative to the parent drug. scispace.com

Furthermore, the reference standard is essential for the positive identification of the metabolite in a complex biological matrix. By comparing the retention time and mass spectral data of the unknown peak in a sample to that of the authentic reference standard, analysts can confirm the metabolite's identity with a high degree of confidence. acanthusresearch.com This is a fundamental part of method development and validation, ensuring the assay is measuring the correct molecule. synzeal.comresearchgate.net

Pharmacological and Biological Significance of Zileuton O Glucuronide

Zileuton (B1683628) O-glucuronide is a critical component in the metabolic journey of its parent drug, zileuton. As the primary product of biotransformation, its formation and subsequent excretion are central to the pharmacokinetic profile of zileuton. This article explores the pharmacological and biological significance of Zileuton O-glucuronide, focusing on its role as a major metabolite, its impact on the systemic exposure and clearance of zileuton, and investigations into its own biological activity.

Computational and Modeling Approaches in Zileuton O Glucuronide Research

Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Disposition

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. eur.nl These models integrate physiological parameters (like organ blood flow and tissue volumes) with compound-specific data (like binding affinity and metabolic rates) to predict concentration-time profiles in various tissues. eur.nlscilifelab.se

In the context of Zileuton (B1683628) O-glucuronide, PBPK modeling is a valuable tool for predicting the metabolite's fate after the parent drug, Zileuton, is administered. The formation of Zileuton O-glucuronide occurs primarily through glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. youtube.com A PBPK model for Zileuton and its glucuronide metabolite would incorporate data on the kinetics of this UGT-mediated conversion.

The complexity of glucuronidation processes makes PBPK modeling particularly useful for UGT substrates and their metabolites. mdpi.com For instance, these models can account for the role of transporters in the efflux of the hydrophilic glucuronide conjugate from cells and its subsequent elimination. mdpi.comresearchgate.net While specific PBPK models for this compound are not extensively detailed in the public literature, the methodology has been successfully applied to other drugs that undergo significant glucuronidation, such as midazolam. nih.govresearchgate.net Such models can predict the impact of factors like liver cirrhosis on the activity of UGT enzymes and, consequently, on the exposure levels of both the parent drug and its glucuronide metabolites. nih.govresearchgate.net The development of a PBPK model for Zileuton would be essential for simulating the dynamic changes in both the parent drug and this compound concentrations in plasma and liver, offering insights into potential drug-drug interactions. nih.gov

In Silico Prediction of Glucuronidation Parameters and Enzyme Interactions

Predicting the metabolic fate of a drug candidate is a critical step in drug discovery. In silico tools offer a rapid and cost-effective alternative to experimental methods for identifying potential sites of metabolism (SOMs) and predicting metabolic parameters. oup.comacs.org For Zileuton, these models can predict that the hydroxyl group is the primary site for UGT-catalyzed glucuronidation, leading to the formation of this compound.

Various computational models have been developed to predict UGT-mediated metabolism with high accuracy. nih.govoup.com These models often employ machine learning algorithms trained on large datasets of known UGT substrates. acs.org They analyze a range of molecular descriptors—such as atomic reactivity, bonding strength, and physicochemical properties—to predict whether a specific functional group in a molecule will be glucuronidated. oup.com

The performance of these predictive models is often quite high. For example, some models correctly predict the site of glucuronidation in the top one or two predictions at rates of 86% and 97%, respectively. nih.govoup.com Even simpler heuristic models, which assign scores based on the prevalence of glucuronidation for different functional groups (e.g., aromatic hydroxyls, carboxylic acids), can achieve accuracies of over 80%. nih.govoup.com These tools are valuable for understanding the substrate specificity of different UGT isoforms and predicting potential metabolic liabilities of new chemical entities. mdpi.com

Model TypeMethodologyPredicted ParametersReported Accuracy
Heuristic ModelAssigns scores to potential metabolic sites based on statistical prevalence in a known substrate database. nih.govoup.comSite of Metabolism (SOM)~80% Top-1 Accuracy nih.govoup.com
Machine Learning (e.g., SVM, Neural Networks)Uses algorithms trained on molecular descriptors to classify potential metabolic sites. oup.comacs.orgSite of Metabolism (SOM), Likelihood of Glucuronidation86-97% Top-1 or Top-2 Accuracy nih.govoup.com
Quantum Mechanical SimulationsCalculates the reactivity of potential metabolic sites to predict the most likely position for conjugation. optibrium.comSite of Metabolism (SOM), Reaction EnergeticsHigh, often used in combination with other methods optibrium.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or metabolic fate. researchgate.netfrontiersin.org These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined endpoint, such as binding affinity or metabolic rate.

In the context of this compound, QSAR and SMR studies can elucidate the structural features of Zileuton that make it a substrate for UGT enzymes. For example, 2D- and 3D-QSAR models have been successfully developed for substrates of UGT1A1, a key enzyme in drug metabolism. researchgate.netnih.gov These models use a variety of chemical descriptors to predict the binding affinity of compounds to the enzyme.

Key descriptors often used in these models include:

Hydrophobicity: Parameters like LogP (octanol/water partition coefficient) describe the lipophilicity of the molecule, which influences its ability to access the enzyme's active site.

Electronic Properties: Descriptors such as orbital energies (e.g., HOMO, LUMO) and partial charges relate to the molecule's reactivity and its potential to form interactions with amino acid residues in the enzyme. mdpi.com

Steric/Topological Features: Molecular shape, size, and branching are crucial for determining how well the substrate fits within the UGT active site.

By analyzing these relationships, QSAR/SMR models can predict whether a molecule like Zileuton is likely to be glucuronidated and can help in designing new molecules with more desirable metabolic profiles. The development of a pharmacophore model for UGT1A1 substrates, for instance, highlighted the importance of two hydrophobic domains and their spatial relationship to the site of glucuronidation for effective binding. researchgate.net

Descriptor ClassExample DescriptorsRelevance to Glucuronidation
HydrophobicLogP, Molar Refractivity (MR)Governs membrane permeability and access to the active site of ER-bound UGTs.
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesRelates to the nucleophilicity of the acceptor atom (e.g., oxygen in Zileuton's hydroxyl group) and electrostatic interactions.
Steric/TopologicalMolecular Weight, Surface Area, Shape IndicesDetermines the geometric fit of the substrate within the UGT binding pocket.
Hydrogen BondingNumber of H-bond donors/acceptorsCrucial for specific interactions that orient the substrate for catalysis.

Molecular Docking and Dynamics Simulations for UGT Binding Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a substrate like Zileuton binds to a UGT enzyme. researchgate.net Since obtaining crystal structures of membrane-bound proteins like human UGTs is challenging, researchers often rely on homology models, which are 3D structures predicted based on the amino acid sequence similarity to a known protein structure. frontiersin.orgnih.govnih.gov

The typical workflow for this type of analysis is as follows:

Homology Modeling: A 3D structural model of the target UGT isoform is generated.

Molecular Docking: The Zileuton molecule is computationally placed ("docked") into the active site of the UGT model. This process predicts the most likely binding pose and orientation of the substrate.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation is performed. This involves simulating the movements of all atoms in the enzyme-substrate complex over time (from nanoseconds to microseconds). nih.govmdpi.com MD simulations are crucial for assessing the stability of the predicted binding pose and observing the dynamic interactions (like hydrogen bonds) that hold the substrate in place. nih.govmdpi.com

These simulations can identify key amino acid residues within the UGT active site that are critical for binding Zileuton and orienting its hydroxyl group for the glucuronidation reaction. By integrating structural information with machine learning, these methods can create robust models for predicting UGT inhibition, which is vital for assessing potential drug-drug interactions. nih.gov

Future Directions and Emerging Research Areas

Advanced Analytical Strategies for Metabolite Profiling

The accurate detection and quantification of Zileuton (B1683628) O-glucuronide in biological matrices are fundamental to understanding its pharmacokinetics. While established methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection have been utilized for Zileuton and its metabolites, the field is moving towards more sophisticated and sensitive techniques. impactfactor.org

Future strategies will increasingly rely on Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). nih.gov These methods offer superior selectivity and sensitivity, which is crucial for detecting low-concentration metabolites in complex samples like plasma and urine. A significant challenge in analyzing glucuronide conjugates is the lability of the glucuronic acid bond, which can lead to fragmentation within the mass spectrometer's ion source, complicating identification. sciex.com

Emerging techniques such as electron activated dissociation (EAD) represent a promising frontier. Unlike conventional collision-induced dissociation (CID), EAD can provide unique fragmentation patterns that help to pinpoint the exact site of glucuronide conjugation on the parent molecule, offering unambiguous structural characterization. sciex.com The development and validation of certified reference materials for Zileuton O-glucuronide will also be essential to ensure the accuracy and reproducibility of these advanced analytical methods. sigmaaldrich.comsigmaaldrich.com

Analytical TechniquePrimary Application in this compound AnalysisKey AdvantagesReference
RP-HPLC-UVQuantification of Zileuton and its metabolites in plasma.Simplicity, cost-effectiveness, and accessibility. impactfactor.org
LC-MS/MSDetection and quantification of glucuronides in various biological samples.High sensitivity, high selectivity, and structural information. nih.gov
Electron Activated Dissociation (EAD)Confident, site-specific characterization of glucuronide conjugation.Provides diagnostic fragment ions to precisely locate the conjugation site, overcoming issues with bond lability. sciex.com

Elucidation of Regulatory Mechanisms Governing Zileuton Glucuronidation

This compound is formed through glucuronidation, a major Phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govwikipedia.orgwikipedia.org These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to the Zileuton molecule, increasing its water solubility and facilitating its excretion. nih.gov While the liver is the primary site for this transformation, UGT enzymes are also present in other tissues. nih.govnih.gov

A critical area of ongoing research is the stereoselective nature of Zileuton's metabolism. Zileuton is a racemic mixture of R(+) and S(-) enantiomers. impactfactor.org Research using human hepatic microsomes has demonstrated that the glucuronidation of these isomers is highly stereoselective. nih.gov The rate of glucuronide formation is significantly greater for the S-isomer compared to the R-isomer. nih.gov

Kinetic studies have shown that while the binding affinities (Km) for the two isomers are similar, the maximum reaction velocity (Vmax) is substantially higher for the S-isomer. nih.gov Furthermore, the isomers act as competitive inhibitors of each other's glucuronidation. nih.gov This stereoselectivity is a key regulatory mechanism that may explain the more rapid clearance of the S-isomer observed in humans. nih.gov Future research will focus on identifying the specific UGT isoforms (e.g., from the UGT1A and UGT2B subfamilies) responsible for this selective metabolism and investigating genetic polymorphisms in these enzymes that could lead to inter-individual variability in Zileuton metabolism and clearance. nih.govebmconsult.com

ParameterR-ZileutonS-ZileutonReference
Apparent Km (μM)392.9 ± 35.9322.5 ± 22.0 nih.gov
Apparent Vmax (nmol/mg protein/min)1.5 ± 0.25.2 ± 0.7 nih.gov
Inhibition Ki (μM)Inhibited by S-isomer with Ki of 475.2 ± 103.5Inhibited by R-isomer with Ki of 197.8 ± 61.3 nih.gov

Exploration of Metabolite Fate in Diverse Biological Systems (non-clinical models)

Understanding the behavior of this compound in various non-clinical models is essential for predicting its disposition in humans. In vitro systems, such as human liver microsomes, have been instrumental in characterizing the fundamental kinetics of this compound formation. nih.gov These models allow for detailed investigation of enzyme kinetics without the complexities of a whole organism.

Animal models provide further insights into the absorption, distribution, metabolism, and excretion (ADME) of Zileuton and its glucuronide metabolite. Studies in Sprague-Dawley rats, for instance, have revealed pharmacokinetic variations between males and females, which may be linked to differences in the expression of metabolic enzymes. fda.gov Such preclinical animal studies are vital for evaluating how factors like gender can influence metabolite profiles. fda.gov The evaluation of Zileuton in various animal models of inflammation and allergy, including rats and guinea pigs, also provides a context for the biological environments where the metabolite is formed and its potential role. nih.gov

Interestingly, microbial systems have also been employed as a practical method for producing the this compound metabolite. hyphadiscovery.com Screening panels of microbes can identify strains capable of performing glucuronidation, which can then be used in larger-scale biotransformation reactions to generate pure metabolite standards necessary for analytical and further pharmacological studies. hyphadiscovery.com

Integration of Omics Data for Comprehensive Metabolic Understanding

The future of metabolic research lies in the integration of multiple high-throughput "omics" datasets to build a comprehensive picture of drug metabolism. nih.govmdpi.com This systems biology approach can be powerfully applied to understand the complete metabolic pathway of Zileuton, including the formation and fate of this compound.

Metabolomics: Advanced mass spectrometry-based metabolomics can be used to generate a global profile of all metabolites in a biological sample following Zileuton administration. This allows for the simultaneous measurement of Zileuton, this compound, and other potential metabolites, providing a detailed snapshot of the metabolic consequences.

Transcriptomics: By analyzing the expression of all genes (the transcriptome), researchers can identify which UGT enzyme genes are upregulated or downregulated in response to Zileuton or other stimuli. This can help pinpoint the specific UGTs involved in its glucuronidation under various physiological or pathological conditions.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can quantify the levels of UGT enzymes present in tissues, providing a direct link between gene expression and the functional proteins that carry out the metabolic reaction.

Integrating these omics datasets offers the potential to move beyond studying isolated pathways and toward a holistic understanding of Zileuton metabolism. tum.demdpi.com For example, by correlating metabolomic data (levels of this compound) with transcriptomic data (expression levels of specific UGTs), researchers can build predictive models of drug metabolism, identify novel biomarkers of drug response, and better understand inter-individual differences in drug clearance. mdpi.com

Q & A

Basic Research Question: What analytical methods are recommended for quantifying Zileuton O-glucuronide in biological matrices?

Methodological Answer:
this compound, a major phase II metabolite of zileuton, is typically quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) . For isomer-specific analysis (e.g., distinguishing diastereomers), chiral columns or NMR-based structural elucidation is critical. For example, HPLC-NMR can resolve chemical shifts in glucuronide moieties (e.g., H-3' and H-5' protons) to confirm stereochemistry . Method validation should include stability tests under freeze-thaw cycles and storage conditions, as glucuronides are prone to hydrolysis .

Basic Research Question: Which enzymes are responsible for the glucuronidation of zileuton, and how are their activities characterized?

Methodological Answer:
this compound formation is mediated by UDP-glucuronosyltransferases (UGTs) , though specific isoforms (e.g., UGT1A1, UGT2B7) require confirmation via recombinant enzyme assays. In vitro studies using human liver microsomes (HLMs) or hepatocytes are standard. Co-incubation with β-glucuronidase inhibitors (e.g., saccharolactone) prevents metabolite degradation . Activity is quantified by measuring glucuronide formation rates using LC-MS/MS, normalized to protein content and reaction time .

Advanced Research Question: How can researchers resolve contradictions in interspecies metabolic data for this compound?

Methodological Answer:
Discrepancies in metabolic pathways (e.g., species-specific glucuronidation rates) require comparative pharmacokinetic studies . For example, dogs exhibit near-exclusive O-glucuronidation of related compounds (99% MS response), while humans show mixed oxidation and conjugation . To reconcile

  • Use scaled in vitro-in vivo extrapolation (IVIVE) with species-specific microsomal clearance data.
  • Validate findings via cross-species hepatocyte incubations and adjust for differences in UGT expression .

Advanced Research Question: What experimental designs are optimal for studying the stability and degradation kinetics of this compound?

Methodological Answer:
Stability studies should simulate physiological conditions (pH 7.4, 37°C) and assess:

  • Chemical hydrolysis : Incubate in buffer solutions (e.g., phosphate) and quantify degradation via LC-MS/MS.
  • Enzymatic hydrolysis : Use β-glucuronidase-spiked plasma to mimic in vivo reconversion to zileuton .
  • Long-term storage stability : Test freeze-thaw cycles (-80°C to 25°C) and validate with quality controls (QCs) . Data should be modeled using first-order kinetics to estimate half-lives.

Basic Research Question: How is the structure of this compound confirmed, and what spectral data are pivotal?

Methodological Answer:
Structural confirmation relies on NMR and high-resolution MS (HRMS) . Key NMR signals include:

  • Anomeric proton (δ 5.2–5.6 ppm) : Confirms glucuronide linkage.
  • Aromatic proton shifts in ring B : Indicates substitution position (e.g., O-glucuronidation at 4-hydroxy vs. 2'-hydroxy) . HRMS provides exact mass (e.g., m/z 463.2 for [M+H]⁺) and fragmentation patterns (e.g., loss of glucuronic acid, m/z 287.1) .

Advanced Research Question: What strategies improve chromatographic resolution of this compound diastereomers?

Methodological Answer:
Diastereomeric separation requires:

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IC) with mobile phases optimized for polar metabolites (e.g., acetonitrile/ammonium acetate).
  • Tandem MS/MS parameters : Employ differential fragmentation patterns (e.g., unique product ions for each isomer) .
  • Low-temperature HPLC : Reduces peak broadening and enhances resolution .

Basic Research Question: What are the major challenges in detecting this compound in urine versus plasma?

Methodological Answer:
Urine analysis faces:

  • Matrix effects : Dilute-and-shoot or solid-phase extraction (SPE) reduces ion suppression in LC-MS/MS.
  • Low metabolite concentrations : Use stable isotope-labeled internal standards (SIL-IS) for normalization . In plasma, protein binding (e.g., albumin) may require acid precipitation or organic solvent deproteinization .

Advanced Research Question: How can researchers model the enterohepatic recirculation of this compound?

Methodological Answer:
Recirculation is modeled via:

  • Bile-duct cannulated (BDC) animal studies : Quantify biliary excretion and intestinal reabsorption.
  • Pharmacokinetic modeling : Use compartmental models (e.g., NONMEM) to estimate recycling rate constants. Co-administer bile acid sequestrants (e.g., cholestyramine) to disrupt recirculation and validate the model .

Basic Research Question: What role do transport proteins play in this compound excretion?

Methodological Answer:
Efflux transporters (e.g., MRP2, BCRP) mediate biliary excretion, while OATPs facilitate hepatic uptake. Characterize transport using:

  • Transfected cell lines (e.g., HEK293-MRP2) to measure apical efflux.
  • Knockout rodent models to assess transporter contribution in vivo .

Advanced Research Question: How do polymorphisms in UGT enzymes affect this compound pharmacokinetics?

Methodological Answer:
UGT polymorphisms (e.g., UGT1A1*28) are studied via:

  • Genotype-phenotype correlation : Cohort studies linking SNP data to metabolite AUC ratios.
  • Recombinant variant enzymes : Compare glucuronidation rates (Vmax/Km) in HLMs from donors with specific genotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.